molecular formula C3H6O3<br>H3COCOOCH3<br>C3H6O3 B041878 Dimethyl carbonate CAS No. 616-38-6

Dimethyl carbonate

Cat. No.: B041878
CAS No.: 616-38-6
M. Wt: 90.08 g/mol
InChI Key: IEJIGPNLZYLLBP-UHFFFAOYSA-N
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Description

Dimethyl carbonate is an organic compound with the formula ( \text{OC(OCH}_3\text{)}_2 ). It is a colorless, flammable liquid classified as a carbonate ester. This compound is known for its use as a methylating agent and as a co-solvent in lithium-ion batteries. This compound is considered a green reagent due to its low toxicity and biodegradability .

Preparation Methods

Dimethyl carbonate can be synthesized through several methods:

Chemical Reactions Analysis

Comparison with Similar Compounds

Dimethyl carbonate is often compared with other dialkyl carbonates and methylating agents:

This compound stands out due to its green chemistry credentials, making it a unique and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

dimethyl carbonate
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InChI

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3
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InChI Key

IEJIGPNLZYLLBP-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)OC
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Molecular Formula

C3H6O3, Array
Record name DIMETHYL CARBONATE
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DSSTOX Substance ID

DTXSID9029192
Record name Dimethyl carbonate
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Molecular Weight

90.08 g/mol
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Physical Description

Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent., Liquid, Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Carbonic acid, dimethyl ester
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Boiling Point

90.5 °C, 90.00 to 91.00 °C. @ 760.00 mm Hg, 90 °C
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Flash Point

31 °F (NFPA, 2010), 14 °C (Closed cup), 18 °C (Open cup), 18 °C o.c.
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Solubility

Miscible with alcohol and ether, Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents, Soluble in oxygenated solvents, Solubility in water: none
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Density

1.0636 g/cu cm at 25 °C, Relative density (water = 1): 1.07
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Vapor Density

Relative vapor density (air = 1): 3.1
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Vapor Pressure

55.36 [mmHg], 55.364 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.4
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Color/Form

Colorless liquid

CAS No.

616-38-6
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Melting Point

0.5 °C, 3 °C
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Synthesis routes and methods I

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
Name
Sodium methanolate
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Name
propylene glycol methanol
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Synthesis routes and methods II

Procedure details

The reaction of Example 1 was repeated except for using 45 g (0.5 mol) of dimethyl carbonate as a quaternizing agent in place of methyl 2-hydroxyisobutyrate. The reaction pressure was increased as the reaction proceeded and reached 3.5 MPa after 5 h as a result of the generation of carbon dioxide gas and methanol due to the decomposition of dimethyl carbonate.
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Synthesis routes and methods III

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
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sodium methoxide
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Synthesis routes and methods IV

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.
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Synthesis routes and methods V

Procedure details

More specifically, methanol and ethylene carbonate are fed into the transesterification reactor "A" in FIG. 1 in streams adjusted to maintain a mole ratio of methanol to ethylene carbonate of between 1:2 and 1:5. The reactor is maintained at a temperature of from 0° C. to 150° C. and a pressure of 0-5000 psig, and the methanol and ethylene carbonate are passed over a heterogeneous catalyst, producing as effluents methanol, dimethyl carbonate, ethylene glycol and ethylene carbonate. These effluents are channeled to a distillation tower, designated "B", where the methanol and dimethyl carbonate are removed as "overhead". This "overhead" fraction is sent to a second distillation tower, designated "C", wherein the overhead is distilled at about 10 atm to recover pure dimethyl carbonate as a "bottoms" product and methanol as an "overhead" product. The methanol is recycled to the first reactor "A", and the dimethyl carbonate is sent to storage. The bottoms from Tower "B" are sent to a fourth tower, designed as "D", and distilled at about 100 mm Hg wherein an overhead comprising an azeotrope of ethylene carbonate and ethylene glycol is produced and passed over a second catalyst bed, which catalyzes the addition of stoichiometric amounts of water to the ethylene carbonate in the azeotrope. This bed, designated as reactor "E" produces substantial quantities of ethylene glycol. The bottoms from "D", largely ethylene carbonate, are recycled to reactor "A".
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl carbonate
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Dimethyl carbonate
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Dimethyl carbonate
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Dimethyl carbonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl carbonate
Reactant of Route 6
Reactant of Route 6
Dimethyl carbonate

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